2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid
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Overview
Description
2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is a synthetic organic compound characterized by its thiazolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the thiazolidine ring and the acetic acid moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable amino acid derivative with a thiol compound under acidic or basic conditions to form the thiazolidine ring.
Protection of Functional Groups: The carboxyl group is often protected using tert-butyl dicarbonate (Boc) to prevent unwanted side reactions.
Introduction of the Acetic Acid Moiety: The protected thiazolidine intermediate is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazolidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazolidine ring is known to exhibit various biological activities, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The thiazolidine ring is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to new drug candidates.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Thiazolidinethione: Studied for its antimicrobial properties.
Uniqueness
2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This structural feature distinguishes it from other thiazolidine derivatives and can lead to different biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKRXYTZFFPMY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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